molecular formula C12H23NO4 B150067 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid CAS No. 138165-75-0

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Cat. No.: B150067
CAS No.: 138165-75-0
M. Wt: 245.32 g/mol
InChI Key: XRVAMBSTOWHUMM-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and ease of handling.

Mechanism of Action

Target of Action

Compounds with a similar structure, such as tert-butyloxycarbonyl (boc) protected amines, are often used in peptide synthesis . The Boc group serves as a protecting group for amines, preventing them from reacting until the Boc group is removed .

Mode of Action

The mode of action of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid involves the Boc group protecting the amine during reactions . The Boc group can be added to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . The Boc group can be removed later with a strong acid such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .

Biochemical Pathways

The compound likely plays a role in peptide synthesis, where it can protect amines from reacting until the appropriate time .

Pharmacokinetics

The boc group’s stability under acidic and basic conditions and its cleavage by catalytic hydrogenation suggest that the compound’s bioavailability may be influenced by these factors .

Result of Action

The result of the action of this compound is the protection of amines during reactions, allowing for transformations of other functional groups . This can facilitate the synthesis of complex molecules, such as peptides .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of strong acids . For example, the Boc group can be removed with a strong acid such as TFA . Therefore, the compound’s action, efficacy, and stability may vary depending on the chemical environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid typically involves the protection of the amino group of 5-methylhexanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

In industrial settings, the production of tert-butoxycarbonyl-protected amino acids often involves the use of flow microreactor systems. These systems allow for efficient, versatile, and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product formed is the free amino acid, 5-methylhexanoic acid.

    Substitution: Depending on the substituent introduced, various derivatives of 5-methylhexanoic acid can be formed.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl-protected amino group and a 5-methylhexanoic acid backbone. This combination provides stability and reactivity that are advantageous in peptide synthesis and other organic synthesis applications.

Properties

IUPAC Name

5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVAMBSTOWHUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402793
Record name 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138165-75-0
Record name 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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